N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxin moiety, a triazolopyridazine core, and a dimethylamine group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the triazolopyridazine core and the dimethylamine group. The reaction conditions often include the use of solvents like N,N-dimethylformamide and bases such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-4-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-5-amine
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its specific combination of structural elements, which confer unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C16H17N5O2/c1-11-17-18-15-5-6-16(19-21(11)15)20(2)10-12-3-4-13-14(9-12)23-8-7-22-13/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
DLEMAZCPBUQZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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